1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-13-3-1-12(2-4-13)11-15(21)19-8-5-14(6-9-19)20-10-7-17-18-20/h1-4,7,10,14H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPREVJODVOBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a triazole ring connected to a piperidine moiety and a bromophenyl group. The presence of these functional groups suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing triazole and piperidine structures exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. These effects are often mediated through the activation of caspases and cell cycle arrest at the G1 phase, indicating a mechanism that disrupts normal cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Prodigiosin | 1.93 (MCF-7) | MCF-7 | Apoptosis via caspase activation |
| Doxorubicin | 0.12–2.78 | MCF-7, A549 | DNA intercalation |
| Compound X | 0.48 | HCT-116 | G1 phase arrest |
2. Antimicrobial Properties
Triazole derivatives have been reported to possess antimicrobial activities against various pathogens. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the piperidine structure significantly enhanced antibacterial potency, with some compounds exhibiting MIC values lower than standard antibiotics like ciprofloxacin .
3. Neuroprotective Effects
Emerging research suggests that triazole-containing compounds may also exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
The mechanisms by which 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone exerts its biological effects are multifaceted:
- Caspase Activation: Induction of apoptosis in cancer cells is often associated with increased caspase activity.
- Cell Cycle Arrest: Compounds have shown the ability to halt the cell cycle, preventing proliferation.
- Enzyme Inhibition: Inhibition of specific enzymes involved in pathogen metabolism or cancer cell survival.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the piperidine and bromophenyl groups in this compound enhances its efficacy against various bacterial strains. Studies have shown that modifications in the substituents on the triazole ring can improve antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Triazoles are recognized for their anticancer properties. The compound's ability to inhibit tumor growth has been demonstrated in vitro against several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their impact on biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Enhances antimicrobial and anticancer activity |
| Piperidine Moiety | Improves solubility and bioavailability |
| Bromophenyl Group | Increases potency against specific pathogens |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives, including the compound . The results demonstrated that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to non-substituted analogs .
Case Study 2: Anticancer Activity
A recent investigation highlighted the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone resulted in a significant decrease in cell viability and an increase in apoptotic markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,3-triazole-piperidine hybrids , which are frequently modified to optimize pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Compared to 5j , which uses a piperazine-benzo[d]thiazole core, the target compound’s piperidine-triazole system may offer reduced steric hindrance, improving membrane permeability.
Compounds with 4-bromophenyl groups (e.g., 4m) exhibit enhanced halogen bonding, which is critical for targeting enzymes like cytochrome P450 .
Synthetic Efficiency :
- The target compound’s synthesis likely employs CuAAC , similar to derivatives in , which achieve >90% yields under mild conditions.
- In contrast, 4m uses a Fe3O4@Pectin@Cu(II) catalyst for aqueous-phase synthesis, emphasizing green chemistry advantages.
Physicochemical Properties :
- The logP (lipophilicity) of the target compound is estimated at ~3.3 (analogous to ), comparable to 4m but lower than 5j (logP ~4.5), indicating moderate blood-brain barrier permeability.
- Molecular weight (~350 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability.
Table 2: Crystallographic and Spectroscopic Data
Q & A
Q. Basic
- ¹H/¹³C NMR : Assignments focus on the triazole proton (δ 7.8–8.2 ppm) and the deshielded carbonyl carbon (δ 190–200 ppm) .
- FT-IR : Confirmation of triazole formation via C–N stretching (1450–1600 cm⁻¹) and carbonyl absorption (~1660 cm⁻¹) .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₅H₁₄BrN₃O requires m/z 348.0342) .
How is crystallographic data analyzed for structural confirmation?
Advanced
Single-crystal X-ray diffraction with SHELXL refinement resolves the triazole-piperidine dihedral angle and bromophenyl planarity. Key parameters:
- Space group : P2₁/c (common for chiral piperidine derivatives).
- R-factor : <0.05 for high-resolution data (<1.0 Å).
- Torsion angles : Confirm steric interactions between the triazole and ethanone groups .
What in vitro assays are used to screen biological activity?
Q. Basic
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) .
How can molecular docking predict target binding modes?
Q. Advanced
- Ligand preparation : Optimize 3D geometry using DFT (B3LYP/6-31G* basis set) .
- Protein selection : Crystal structures from the PDB (e.g., EGFR kinase: 1M17).
- Docking software : AutoDock Vina evaluates binding affinities (ΔG < −7 kcal/mol suggests strong interactions) .
How do structural modifications affect activity?
Q. Advanced
- Bromophenyl replacement : Fluorophenyl analogs show enhanced metabolic stability but reduced halogen bonding .
- Piperidine substitution : N-methylation decreases CNS penetration due to increased polarity .
- Triazole vs. tetrazole : Triazoles exhibit better π-π stacking but lower hydrogen-bonding capacity .
What safety precautions are required during handling?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of brominated intermediates.
- Storage : −20°C under argon to prevent decomposition .
How is stability assessed under varying pH and temperature?
Q. Advanced
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC (retention time shifts indicate hydrolysis).
- Thermal stability : TGA/DSC analysis reveals decomposition onset >150°C .
Can DFT calculations predict electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
